5-epi-Ilimaquinone

描述

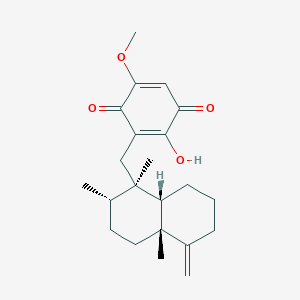

Structure

2D Structure

3D Structure

属性

分子式 |

C22H30O4 |

|---|---|

分子量 |

358.5 g/mol |

IUPAC 名称 |

3-[[(1R,2S,4aR,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-19(24)16(23)11-17(26-5)20(15)25/h11,14,18,24H,1,6-10,12H2,2-5H3/t14-,18+,21-,22+/m0/s1 |

InChI 键 |

JJWITJNSXCXULM-UPOGBMBOSA-N |

手性 SMILES |

C[C@H]1CC[C@@]2([C@H]([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C |

规范 SMILES |

CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C |

产品来源 |

United States |

Natural Occurrence, Isolation, and Diastereomeric Considerations

Discovery and Early Isolation from Marine Sponges

5-epi-Ilimaquinone was first identified as a natural product isolated from a marine sponge of the genus Fenestraspongia. publish.csiro.au Subsequent research has revealed its distribution across several other sponge genera, making it a recurring metabolite in the marine environment. Notably, it has been consistently isolated from sponges of the order Dictyoceratida. ird.fr

Key marine sponge species from which this compound has been isolated include:

Fenestraspongia sp. : The original source of the first isolation of this compound. publish.csiro.au

Dactylospongia elegans : This species has been a frequent source of this compound and its congeners in various geographical locations, including the Xisha Islands and Hawaii. mdpi.comebi.ac.ukmdpi.com

Dactylospongia metachromia : Extensive studies on specimens from French Polynesia have shown them to be a rich source of both ilimaquinone (B159049) and this compound. ird.frmdpi.com

Hippospongia sp. : Sponges of this genus, collected from locations such as Palau and Fiji, have also yielded this compound. tandfonline.comnih.govresearchgate.net

Isolation Methodologies

The extraction and purification of this compound from sponge biomass typically involve a multi-step chromatographic process. A common strategy is bioassay-guided fractionation, where extracts are systematically separated, and the resulting fractions are tested for specific biological activity to guide the isolation of the active compounds. mdpi.comtandfonline.comnumberanalytics.com

The general isolation procedure begins with the extraction of the freeze-dried and minced sponge material using organic solvents like ethanol (B145695) or a methanol (B129727)/dichloromethane mixture. The crude extract is then subjected to solvent partitioning, for instance, between ethyl acetate (B1210297) and water. tandfonline.com The organic-soluble portion, which contains the sesquiterpenoid quinones, undergoes further separation using various chromatographic techniques.

Commonly employed methods include:

Silica (B1680970) Gel Chromatography : Used for initial fractionation of the crude extract, often with a gradient elution system of hexane (B92381) and ethyl acetate. tandfonline.com

Reversed-Phase Chromatography : An octadecylsilyl (ODS) column is frequently used for finer separation, typically with a mobile phase of methanol and water. tandfonline.com

Silver Nitrate-Impregnated Silica Gel Chromatography : This specialized technique has proven effective for resolving the mixture of ilimaquinone and this compound, which can be challenging to separate otherwise. ird.fr

For example, one reported method involved initial fractionation of a crude extract on a silica gel column. tandfonline.com A bioactive fraction, eluted with a hexane-ethyl acetate mixture, was then further purified on an ODS column to afford pure ilimaquinone and a mixture containing this compound. tandfonline.com

Diastereomeric Relationship with Ilimaquinone and Congeners

This compound is a diastereomer of ilimaquinone, a more widely studied marine natural product. The structural difference lies in the stereochemistry at the C-5 position of the decalin ring system. ird.fr This stereochemical inversion results in this compound having a cis-fused clerodane skeleton, in contrast to the trans-fused skeleton of ilimaquinone. ird.fr This subtle change in three-dimensional structure is significant, as it can influence the biological properties of the molecule.

Other related congeners isolated alongside ilimaquinone and this compound include compounds like 5,8-di-epi-ilimaquinone and isospongiaquinone (B1254071), which feature further stereochemical variations or differences in the position of a double bond within the decalin ring. ird.fr The shared biosynthetic origin is underscored by chemical correlation studies; acid-catalyzed rearrangement of both ilimaquinone and this compound yields the same final products, confirming their common absolute stereochemistry. researchgate.net

Variability in Natural Diastereomeric Ratios and Distribution

A remarkable characteristic of ilimaquinone and this compound in nature is the significant variation in their relative abundance. Studies have shown that the diastereomeric ratio of ilimaquinone to this compound is not fixed and can fluctuate dramatically between different samples of the same sponge species, even those collected from the same region. ird.fr

An extensive study of over 100 samples of Dactylospongia metachromia and Dactylospongia elegans from a wide geographical area in French Polynesia revealed a random and unpredictable distribution of these diastereomers. ird.fr The ratio of ilimaquinone to this compound was found to vary from 100:0 to 10:90. ird.fr This striking fluctuation suggests the involvement of flexible or multiple biosynthetic pathways, possibly related to different iso-enzymes of terpene cyclase. ird.fr In some instances, a 1:1 mixture of the two diastereomers has been reported from Dactylospongia elegans. ebi.ac.uk

The table below summarizes findings on the diastereomeric ratio from different collection sites, illustrating this natural variability.

| Collection Area (French Polynesia) | Sponge Species | Diastereomeric Ratio (Ilimaquinone / this compound) Mean Value |

| Moorea | D. metachromia | 90 / 10 |

| Huahine | D. metachromia | 60 / 40 |

| Raiatea | D. metachromia | 75 / 25 |

| Bora Bora | D. metachromia | 100 / 0 |

| Rangiroa | D. metachromia | 50 / 50 |

| Fakarava | D. metachromia | 10 / 90 |

| Makemo | D. metachromia | 35 / 65 |

| Tubuai | D. metachromia | 90 / 10 |

| Data sourced from a study on Dactylospongia metachromia in French Polynesia. ird.fr |

Biosynthetic Pathways and Enantioselectivity Investigations

Proposed Biosynthetic Hypotheses and Key Intermediates

Proposed biosynthetic pathways for ilimaquinone (B159049) and 5-epi-ilimaquinone suggest an initial prenylation of an aromatic ring, serving as the precursor for the quinone moiety, followed by cyclization of a suitable terpenoid precursor within the active site of a specific terpene cyclase. ird.frencyclopedia.pub A plausible pathway involves the folding of a precursor, followed by the successive formation of carbocationic intermediates. ird.frresearchgate.net These intermediates are thought to arise from peri-planar Wagner-Meerwein hydrogen and methyl shifts. ird.frresearchgate.net The final stages of the cascade are proposed to involve two distinct pathways from a common intermediate, leading to the formation of either ilimaquinone or this compound before termination via proton loss from subsequent carbocations. ird.frresearchgate.net

Role of Terpene Cyclases and Enzymatic Selectivity

The variation observed in the diastereomeric ratio of ilimaquinone and this compound across different specimens and locations of marine sponges suggests that the stereochemical outcome of their biosynthesis may be influenced by the enzymatic machinery involved. ird.fr Two potential explanations for this variability have been proposed: (i) the variable expression of two distinct terpene cyclases, each specifically producing either ilimaquinone or this compound, or (ii) a lack of selectivity within the active site of a single terpene cyclase. ird.fr Genomic studies on Dactylospongia metachromia and Dactylospongia elegans have confirmed the identity of a single species, lending support to the idea that observed variations in the diastereomeric ratio might reflect different molecular phenotypes or the inherent selectivity (or lack thereof) of the enzymes present. ird.fr The precise nature and selectivity of the terpene cyclase(s) responsible for generating the ilimaquinone/5-epi-ilimaquinone core remain subjects of ongoing research.

Mechanisms of Carbocationic Rearrangements in Biosynthesis

Carbocationic rearrangements, specifically Wagner-Meerwein shifts, are considered key steps in the proposed biosynthetic pathway leading to the rearranged drimane (B1240787) skeleton found in ilimaquinone and this compound. ird.frnih.govresearchgate.net Following the initial cyclization of the terpenoid precursor, the formation of successive carbocationic intermediates is hypothesized to occur through directed hydrogen and methyl migrations. ird.frresearchgate.net Experimental studies, including acid-catalyzed rearrangements of ilimaquinone and this compound, have provided support for the involvement of such carbocationic processes. ird.frnih.gov These studies have shown that under acidic conditions, both diastereomers can yield common rearrangement products, indicating that the C-5 methyl group in both ilimaquinone and this compound can undergo Wagner-Meerwein migration without interconversion between the two epimers during the rearrangement process itself. ird.fr This suggests that the stereochemistry at C-5 is established earlier in the biosynthetic pathway, likely during the initial cyclization or a subsequent step before the final proton loss.

Influence of Biological Origin on Stereochemical Outcome

The biological origin, specifically the geographical location and even variations within specimens from the same location, has been shown to significantly influence the diastereomeric ratio of ilimaquinone and this compound in marine sponges like Dactylospongia metachromia and Dactylospongia elegans. ird.fr Studies involving large collections of samples have revealed a striking and often unpredictable variation in the ratio of these two epimers, ranging from predominantly ilimaquinone (100:0) to predominantly this compound (10:90). ird.fr This random distribution of diastereomeric ratios is considered unique in nature and strongly suggests that factors related to the biological source play a crucial role in determining the stereochemical outcome of the biosynthesis. ird.fr As mentioned earlier, this could be due to variations in the expression levels of different enzymes or subtle differences in the active site environment of a single enzyme influenced by genetic or environmental factors specific to the organism and its habitat. ird.fr

Research findings on the diastereomeric ratio of ilimaquinone and this compound in Dactylospongia species highlight the complexity of natural product biosynthesis and the factors that can influence enzymatic selectivity and stereochemical control.

| Compound Name | Ratio (%) | Source Location/Notes |

| Ilimaquinone | 100 | Anuanuraro island (D. metachromia/D. elegans) ird.fr |

| This compound | ~90 | Gambier Islands (D. metachromia/D. elegans) ird.fr |

| Ilimaquinone/5-epi-Ilimaquinone | Variable | Various locations and specimens ird.fr |

| Ilimaquinone/5-epi-Ilimaquinone | 1:1 | Dactylospongia elegans extract ebi.ac.uk |

This observed variability underscores the intricate relationship between the producing organism, its environment, and the precise enzymatic processes that dictate the final stereochemistry of natural products like this compound.

Synthetic Approaches and Structural Derivatization

Total Synthesis Strategies for the Ilimaquinone (B159049) Core Structure

The synthesis of the ilimaquinone core, particularly the cis-fused decalin system characteristic of 5-epi-ilimaquinone, presents considerable stereochemical challenges. Chemists have devised several strategies to overcome these hurdles, often employing elegant and efficient transformations to construct the key structural motifs.

Enantiospecific synthesis, which utilizes a chiral starting material from the "chiral pool" to control the absolute stereochemistry of the final product, has been a cornerstone in the synthesis of the epi-ilimaquinone core. A notable approach begins with an optically pure tetrahydroindanone, derived from the well-known Hajos-Parrish ketone. mdpi.comresearchgate.net This strategy ensures the stereochemical integrity of the subsequent intermediates and the final target molecule. The use of asymmetric synthetic methodologies is pivotal in producing bioactive compounds, as often only one enantiomer exhibits the desired biological effect. nih.gov

A critical challenge in synthesizing this compound is the construction of the cis-fused decalin framework. While many syntheses of related trans-fused systems, like ilimaquinone itself, rely on Wieland-Miescher-type starting materials where a Birch reduction-alkylation favors the thermodynamic trans ring juncture, strategies for the cis-fused series require different approaches. mdpi.comnih.gov

Key strategies for accessing the cis-ring juncture include:

Substrate-controlled hydrogenation: This method involves the hydrogenation of ene-decalin derivatives, which can be prepared via Robinson annulation. mdpi.com

Intramolecular Hosomi-Sakurai reactions: This type of bicyclization provides another avenue to the cis-fused system. mdpi.com

Stereoselective Birch reduction-alkylation of [4.3.0]-bicyclic enones: This method has proven effective in establishing a kinetic preference for the cis stereochemistry. mdpi.com This approach is particularly powerful as it can diastereoselectively forge the requisite cis-ring fusion and an all-carbon quaternary center in a highly convergent manner. bc.edu While kinetic conditions using reagents like BF₃·OEt₂ can yield the cis-decalin framework exclusively, thermodynamic conditions can be used to afford the trans-decalin isomer. nih.gov

Several key stereoselective reactions are instrumental in the successful synthesis of the epi-ilimaquinone core. These transformations allow for precise control over the complex stereochemistry of the molecule.

Birch Reductive Alkylation: This reaction is a powerful tool for constructing contiguous chiral centers. Starting from an optically pure tetrahydroindanone, a stereoselective Birch reduction followed by alkylation can create two new chiral centers, one of which is a quaternary and all-carbon-substituted center. mdpi.comdntb.gov.ua This method has been successfully applied in the synthesis of various quinone sesquiterpenes. uni-koeln.demdpi.com The process involves treating the enone with a solution of lithium in ammonia (B1221849) to form a lithium enolate, which is then alkylated. nih.gov

Diazoalkane-Carbonyl Homologation: This reaction involves a formal one-carbon insertion and is used to expand a ring system. In the context of epi-ilimaquinone synthesis, it is employed to prepare the 6,6-bicyclic skeleton from a 6,5-ring system. mdpi.combc.edu The reaction involves the nucleophilic addition of a diazo compound to a carbonyl group. orgsyn.org While traditionally challenging, recent advancements have improved the practicality of this reaction. orgsyn.org The process can be catalyzed by Lewis acids and is applicable for the homologation of both aldehydes and ketones. orgsyn.orguni-regensburg.de

Scandium-Catalyzed Ring Expansion: Scandium(III) triflate (Sc(OTf)₃) has emerged as a particularly mild and effective catalyst for the diazoalkane-carbonyl homologation reaction, especially in complex molecular settings. mdpi.comorgsyn.org It has been shown to be uniquely potent for both ketone and aldehyde insertion reactions. orgsyn.org This catalytic method allows for the efficient ring expansion of α-quaternary cyclopentanones to form the corresponding cyclohexanones, a key step in constructing the decalin core of epi-ilimaquinone. mdpi.comresearchgate.net The use of Sc(OTf)₃ provides excellent yields and regioselectivity in these transformations. mdpi.comresearchgate.net

Table 1: Key Synthetic Transformations for the epi-Ilimaquinone Core

| Transformation | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Birch Reductive Alkylation | Establishes the cis-ring fusion and a quaternary carbon center. | Li/NH₃, Alkyl halide | mdpi.com, nih.gov |

| Diazoalkane-Carbonyl Homologation | Expands a cyclopentanone (B42830) to a cyclohexanone, forming the decalin core. | Diazoalkanes (e.g., TMSD) | mdpi.com, orgsyn.org |

| Sc-catalyzed Ring Expansion | A specific method for carbonyl homologation using a mild Lewis acid catalyst. | Sc(OTf)₃, Diazoalkane | mdpi.com, researchgate.net |

Methodologies for cis-Fused Decalin Framework Construction

Semi-Synthetic Modifications and Analog Generation

Starting from the natural product, semi-synthesis offers a powerful avenue to generate a diverse library of analogs. These modifications can probe structure-activity relationships (SAR) and lead to compounds with improved properties. Chemical modifications on the ilimaquinone skeleton have been explored to understand the molecule's reactivity and to produce other natural products like isospongiaquinone (B1254071) and neomamanuthaquinone. grafiati.com

Biotransformation, which uses microorganisms or their enzymes to modify a substrate, is another valuable tool for structural diversification. researchgate.net This approach can achieve highly regio- and stereoselective reactions that are often difficult to perform using traditional chemical methods. researchgate.net For instance, microorganisms have been used to hydroxylate the decalin ring of ilimaquinone at unexpected positions. researchgate.net Furthermore, substitutions on the quinone ring have been achieved through biotransformation. researchgate.net

Design Principles for Structural Variants and Probes

The design of structural variants and chemical probes is guided by an understanding of the molecule's structure-activity relationships. For sesquiterpene quinones, modifications to both the decalin ring and the quinone moiety are considered to improve potency or other pharmacological properties. nih.gov The C-9 position, where the quinone connects to the decalin ring, is a potential site for synthetic modification. nih.gov

A key application of designed variants is in the creation of affinity probes to identify cellular targets. For example, a derivative of ilimaquinone was used to create an affinity resin, which led to the discovery that ilimaquinone interacts with enzymes involved in the activated methyl cycle, such as S-adenosylhomocysteinase. nih.gov Similarly, a semi-synthetic "phishing probe" prepared from ilimaquinone, featuring a zwitterionic quinonoid system, has been used to identify structurally related natural products. researchgate.net These examples highlight how rational design based on the core structure can yield powerful tools for chemical biology.

Molecular and Cellular Mechanisms of Action

Modulation of Cellular Proliferation and Viability

5-epi-Ilimaquinone exerts a notable impact on the proliferation and viability of various cell types, particularly cancer cells. Its effects are largely attributed to its ability to halt cell cycle progression and trigger cell death mechanisms.

Induction of Cell Cycle Arrest (e.g., G0/G1 phase)

Research has consistently shown that this compound can induce cell cycle arrest, predominantly in the G0/G1 phase. tandfonline.comresearchgate.net This interruption of the cell division cycle prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation.

The broader family of ilimaquinone (B159049) and its analogs have also been shown to induce G0/G1 cell cycle arrest in multiple myeloma cells, further highlighting this as a key mechanism of their anti-proliferative effects. semanticscholar.orgacs.org

| Cell Line | Effect | Reference |

|---|---|---|

| HepG2 (Human Liver Cancer) | Induction of G0/G1 cell cycle arrest. | tandfonline.comtandfonline.com |

| 501Mel (Human Melanoma) | Induction of G1 phase cell cycle block. | researchgate.netmdpi.com |

| RPMI-8226 (Multiple Myeloma) | Significant induction of G0/G1 cell cycle arrest (by ilimaquinone and ethylsmenoquinone). | semanticscholar.org |

Activation of Apoptotic Pathways

A primary mechanism through which this compound reduces cell viability is the induction of apoptosis, or programmed cell death. This is a highly regulated process that involves a cascade of molecular events leading to the dismantling of the cell.

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Studies have indicated that this compound and its related compounds trigger this cascade. While direct studies on this compound's effect on specific caspases are emerging, research on the closely related ilimaquinone provides significant insights. Ilimaquinone has been shown to induce apoptosis through the activation of caspase-3. researchgate.net In human colorectal carcinoma cells (HCT-116), ilimaquinone treatment leads to elevated levels of caspase-3 and caspase-9, suggesting the involvement of the intrinsic apoptotic pathway. nih.govnih.gov Furthermore, in pancreatic carcinoma cells, this compound, in combination with other compounds, was noted to influence caspase-3/7-related apoptotic mechanisms. semanticscholar.orgresearchgate.net

The mitochondrion plays a central role in the intrinsic pathway of apoptosis. Disruption of the mitochondrial membrane potential (ΔΨm) is a key event that leads to the release of pro-apoptotic factors. Ilimaquinone has been observed to induce a loss of mitochondrial membrane potential in human breast cancer cells and A549 lung cancer cells. mdpi.commdpi.com This depolarization of the mitochondrial membrane is a critical step in the apoptotic process initiated by these compounds. mdpi.com Studies on HCT-116 cells also demonstrated that ilimaquinone treatment leads to a decrease in mitochondrial membrane potential, further confirming the involvement of mitochondria in its apoptotic mechanism. researchgate.netdntb.gov.ua

The balance between pro-apoptotic and anti-apoptotic proteins of the BCL-2 family is crucial for cell survival. This compound has been shown to modulate the expression of these proteins to favor apoptosis. In 501Mel melanoma cells, treatment with this compound led to a significant increase in the mRNA expression of the pro-apoptotic protein BAX. mdpi.comresearchgate.netsemanticscholar.org Concurrently, it caused a decrease in the mRNA levels of the anti-apoptotic proteins BCL-2, MCL-1, and BIRC-5 (survivin). mdpi.comresearchgate.netsemanticscholar.org This shift in the BAX/BCL-2 ratio is a classic trigger for the intrinsic apoptotic pathway. The regulation of these genes was also linked to changes in the expression of specific microRNAs that target them. mdpi.comsemanticscholar.org

| Cell Line | Protein | Effect of this compound | Reference |

|---|---|---|---|

| 501Mel (Human Melanoma) | BAX | Increased mRNA expression | mdpi.comresearchgate.netsemanticscholar.org |

| BCL-2 | Decreased mRNA expression | mdpi.comresearchgate.netsemanticscholar.org | |

| MCL-1 | Decreased mRNA expression | mdpi.comresearchgate.netsemanticscholar.org | |

| BIRC-5 (Survivin) | Decreased mRNA expression | mdpi.comresearchgate.netsemanticscholar.org |

Mitochondrial Membrane Potential Modulation

Induction of Autophagy and Interplay with Apoptosis

In addition to apoptosis, this compound and related compounds can induce autophagy, a cellular process of self-digestion of damaged organelles and proteins. In some contexts, autophagy can act as a survival mechanism, while in others, it can lead to cell death. Studies on the parent compound, ilimaquinone, in oral squamous cell carcinoma cells have shown that it can trigger autophagy, as evidenced by the formation of acidic organelles and the expression of autophagy-related proteins like LC3B-II and Atg5. mdpi.com Interestingly, the inhibition of autophagy partially reduced ilimaquinone-induced apoptosis, suggesting that in this case, autophagy might be a protective response. mdpi.com The interplay between apoptosis and autophagy induced by this compound is a complex area that requires further investigation to fully understand its role in determining cell fate. Some studies suggest that compounds like this compound can induce both apoptosis and autophagy in certain cancer cells. rsc.org

DNA Damage Response (DDR) Modulation

This compound has been identified as a natural compound that modulates the DNA Damage Response (DDR), a complex signaling network that detects and repairs DNA damage to maintain genomic integrity. researchgate.netmdpi.commdpi.com Its activity in this regard has been noted in various cancer cell lines, suggesting its potential as a basis for anticancer drug development. researchgate.nethhu.de

Table 1: Effect of this compound on DNA Damage Markers

| Compound | Marker | Effect | Cell Line Context | Source |

|---|---|---|---|---|

| This compound | γH2AX | Induces expression/phosphorylation | Pancreatic Carcinoma Cells, Colorectal Cancer Cells | researchgate.netmdpi.comnih.gov |

This compound influences the phosphorylation levels of several key kinases and proteins involved in the DDR pathway. researchgate.netmdpi.comresearchgate.netmdpi.com However, its effects can be context-dependent. In mono-treatment, this compound (IQ) showed no significant impact on the levels of phosphorylated DDR-related proteins. nih.gov In contrast, when used in combination with the conventional anticancer therapeutic doxorubicin, it led to an increase in the protein level of phosphorylated checkpoint kinase 1 (pChk1) in BxPC3 pancreatic cancer cells. nih.gov Research has also indicated that ilimaquinone, a related compound, can stabilize the p53 protein by promoting its phosphorylation at serine 15. nih.gov Studies have characterized the effects of this compound on a selection of DDR-related factors, including pCHK1, pKAP1, pP53, and pRPA32, particularly in combination treatments. researchgate.netresearchgate.net

Table 2: Influence of this compound on DDR-Related Kinases

| Kinase/Protein | Effect of this compound (IQ) | Condition | Cell Line | Source |

|---|---|---|---|---|

| pCHK1 | Increased protein level | Combination treatment with Doxorubicin | BxPC3 (Pancreatic) | nih.gov |

| pCHK1, pKAP1, pP53, pRPA32 | Influences phosphorylation level | Mono- and/or co-treatment with cAT | Pancreatic Carcinoma Cells | researchgate.netresearchgate.net |

| p53 | Stabilizes protein via Ser15 phosphorylation (by Ilimaquinone) | Mono-treatment | Colon Cancer Cells | nih.gov |

The generation of reactive oxygen species (ROS) is a proposed mechanism contributing to the DNA-damaging effects of quinone compounds. nih.govsemanticscholar.org The cytotoxicity of terpene quinones like this compound has been partly explained by their capacity to undergo redox cycling, which generates ROS that can damage tumor cells. nih.gov Ilimaquinone has been shown to increase ROS generation, which in turn causes oxidative DNA damage. researchgate.netmdpi.com This leads to the phosphorylation and expression of H2AX, a marker for the DNA damage response. mdpi.com The accumulation of ROS can induce apoptosis, and this effect has been observed in various cancer cell lines treated with ilimaquinone. nih.govresearchgate.net

The cytotoxic mechanism of this compound involves its quinone moiety, which participates in a redox cycling process. researchgate.netmdpi.com The parent quinone form of this compound is unable to interact directly with and damage DNA. mdpi.com It requires an in-situ activation through reduction to its corresponding hydroquinone (B1673460) species. researchgate.netmdpi.com This transformation is supported by the observation that inhibiting the NQO1 enzyme, which is involved in this reduction, diminishes the compound's cytotoxicity. researchgate.netmdpi.com Once formed, the reactive hydroquinone can cause DNA damage. mdpi.com This process can occur through two main pathways: the alkylation of biological nucleophiles or through autoxidation back to the quinone form, which generates ROS that indirectly damage DNA. mdpi.com This necessity for bioactivation into a reactive hydroquinone is a key part of the DNA-damaging property of this compound. researchgate.net

Role of Reactive Oxygen Species (ROS) Generation

Modulation of Signal Transduction Pathways

The Wnt/β-catenin signaling pathway, which is often dysregulated in cancers, has been identified as a target of ilimaquinone and its derivatives. rptu.denih.govmdpi.com Ilimaquinone has been demonstrated to suppress the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin. nih.gov This action leads to the downregulation of β-catenin target genes, such as c-MYC and Axin-2, in multiple myeloma cells. nih.gov The ability to inhibit this pathway is considered a significant aspect of the compound's anti-proliferative effects. acs.orgscispace.com This suggests that the deregulated Wnt signaling in cancer cells could be an additional target for merosesquiterpenes like this compound. rptu.demdpi.com

MAPK Signaling (e.g., ERK, p38 MAPK)

While the closely related epimer, ilimaquinone, has been shown to activate the extracellular-signal regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways researchgate.netnih.gov, specific studies detailing the direct effects of this compound on MAPK signaling are not extensively documented in the current body of research.

Up-regulation of Growth Arrest and DNA Damage-Inducible Genes (e.g., CHOP/GADD153, p21)

The cytotoxic activity of this compound has been linked to the modulation of genes involved in cellular stress and DNA damage responses. Research indicates that its activity is associated with the nuclear translocation of the growth arrest and DNA damage-inducible gene 153 (CHOP/GADD153). mdpi.com CHOP is a key transcription factor activated during endoplasmic reticulum (ER) stress and is known to promote apoptosis. rptu.de Furthermore, this compound has been reported to induce the upregulation of the p21 protein in colon cancer cells at concentrations of 5 µM or higher. mdpi.com The p21 protein, a cyclin-dependent kinase inhibitor, plays a crucial role in cell cycle arrest. mdpi.comnih.gov

Nuclear Factor-kappa B (NF-κB) Pathway Interactions

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. frontiersin.org While its epimer, ilimaquinone, has been identified as an inhibitor of NF-κB DNA binding mdpi.comacs.org, specific investigations into the interactions of this compound with the NF-κB pathway have not been prominently featured in available scientific literature.

Enzyme Modulation and Target Identification

Research into this compound has identified its ability to modulate the activity of several enzymes, providing insight into its potential mechanisms of action.

Effects on Quinone Reductase Activity (e.g., NQO1)

A significant aspect of this compound's mechanism involves its metabolic activation. Studies have demonstrated that this compound requires an in-situ transformation into its corresponding reactive hydroquinone counterpart to exert its DNA-damaging effects. mdpi.com This redox cycling process is mediated by cellular enzymes, with NAD(P)H:quinone oxidoreductase 1 (NQO1) playing a key role. mdpi.com The involvement of NQO1 was confirmed in experiments where the cytotoxicity of this compound was diminished upon treatment with dicoumarol, a known inhibitor of NQO1 activity. mdpi.com

Potential Inhibition of Kinases (e.g., Pyruvate Dehydrogenase Kinase 1)

Pyruvate Dehydrogenase Kinase 1 (PDK1) is a key enzyme in cellular metabolism, and its inhibition is a target for anticancer therapies. researchgate.netresearchgate.net Extensive research has identified the epimer ilimaquinone as a novel inhibitor of PDK1. researchgate.netdntb.gov.ua However, studies specifically reporting the inhibitory activity of this compound against Pyruvate Dehydrogenase Kinase 1 have not been identified. Research has noted that this compound did not show major effects on the phosphorylation level of several DNA damage response-related proteins when used in a mono-treatment. mdpi.com

In silico Investigations of Enzyme Interactions (e.g., Dihydrofolate Reductase)

Computational studies have been employed to predict the interactions of this compound with various enzyme targets. Dihydrofolate reductase (DHFR) is a critical enzyme for the synthesis of DNA, RNA, and proteins, making it a target for therapeutic agents. nih.govresearchgate.net An in silico investigation of 87 metabolites from the marine sponge Dactylospongia elegans, including 5-(+)-epi-ilimaquinone, assessed their potential to inhibit human DHFR (hDHFR). nih.govresearchgate.net The study used molecular docking to predict the binding affinity of these compounds to the enzyme's active site. nih.govresearchgate.net

| Compound | Docking Score (gscore, kcal/mol) |

|---|---|

| Metabolite 34 (Smenospongidine) | -12.431 |

| Metabolite 28 (Smenospongine b) | -11.502 |

| Metabolite 44 (Nakijiquinone D) | -10.620 |

| SRI-9662 (Co-crystallized Inhibitor) | -10.432 |

| 5-(+)-epi-ilimaquinone | Data Not Explicitly Provided in Top Results |

While the study highlighted the top-scoring compounds, the specific docking score for 5-(+)-epi-ilimaquinone was not among the highest reported values. nih.govresearchgate.net

Intracellular Organelle Perturbations (e.g., Golgi Apparatus Vesiculation)

The marine sponge metabolite ilimaquinone (IQ), a structural isomer of this compound, is known to induce a complete and reversible vesiculation of the Golgi apparatus. rupress.orgnih.govpnas.org This dramatic morphological change is understood to be the result of overactivating the natural membrane fission machinery of the cell. rupress.orgnih.govoup.com Upon exposure to ilimaquinone, the stacked cisternae of the Golgi complex break down into numerous small, uniform vesicles. rupress.orgresearchgate.net This process effectively halts protein transport from the cis-Golgi onward, although transport from the endoplasmic reticulum to the vesiculated Golgi membranes remains unaffected. researchgate.net When the compound is removed, these vesicles can rapidly reassemble into a functional Golgi complex, restoring the secretory pathway. researchgate.net

Mechanistic studies have revealed that this Golgi vesiculation is a regulated process involving specific signaling components. The breakdown requires the activity of heterotrimeric G protein βγ subunits and the serine/threonine kinase, Protein Kinase D (PKD). rupress.orgpnas.orgmdpi.com It is proposed that Gβγ directly activates PKD at the Golgi membrane, which in turn recruits or activates downstream effectors that execute membrane fission. rupress.org Further research indicates that Protein Kinase Cη (PKCη) acts as an intermediary, with Gβγ activating PKCη, which then activates PKD. rupress.org Overactivation of this βγ/PKCη/PKD pathway by ilimaquinone leads to the complete fragmentation of the Golgi. rupress.orgoup.com

Notably, the ilimaquinone-induced vesiculation is independent of several other known regulators of Golgi trafficking, such as the small GTPase ARF1 and COPI coat proteins, suggesting a distinct mechanism of action. mdpi.com Research also indicates that the process does not depend on the state of cytoplasmic microtubules. semanticscholar.org While these detailed mechanistic studies have been performed primarily using ilimaquinone, the significant structural similarity to this compound suggests a comparable mode of action on the Golgi apparatus.

Immunomodulatory Mechanisms (e.g., TNF-α, IL-8 production)

This compound and its related sesquiterpene quinones have demonstrated notable immunomodulatory activities, particularly in the regulation of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8).

Research indicates that this compound is a more potent inducer of IL-8 production than its epimer, ilimaquinone. mdpi.com IL-8 is a chemokine involved in inflammation and has been implicated in tumor progression and metastasis. nih.gov Other related sesquiterpene quinones have also been shown to increase the production of IL-8 in human promyelocytic leukemia HL-60 cells. nih.gov

Regarding TNF-α, a central inflammatory cytokine, studies on a panel of eight related sesquiterpene quinones revealed a high degree of structural specificity for activity. In a study using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound itself did not show apparent activity in promoting TNF-α production. nih.govnih.gov However, a closely related compound, 5-Epi-smenospongine, which shares the cis-decalin ring system of this compound but possesses a primary amine on the benzoquinone ring, was found to promote TNF-α production to a level three times greater than the control. nih.govnih.gov This suggests that both the cis-decalin stereochemistry and the specific substitutions on the quinone ring are critical for modulating TNF-α. nih.gov

| Compound | Target Cytokine | Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | IL-8 | Not Specified | Increased production (more active than ilimaquinone) | mdpi.com |

| This compound | TNF-α | RAW 264.7 | No apparent activity | nih.govnih.gov |

| 5-Epi-smenospongine | TNF-α | RAW 264.7 | Promoted production (3x greater than control) | nih.govnih.gov |

Regulation of MicroRNA Expression

This compound (EPI) has been identified as a modulator of microRNA (miRNA) expression, an activity that underpins its pro-apoptotic effects in cancer cells. nih.gov MiRNAs are small non-coding RNAs that regulate gene expression post-transcriptionally and are often dysregulated in diseases like cancer. nih.gov

In studies on human 501Mel melanoma cells, treatment with this compound led to distinct changes in the expression of several miRNAs involved in the apoptosis signaling pathway. nih.govresearchgate.net Specifically, the compound was found to significantly upregulate the expression of miR-16-5p and miR-193a-3p. nih.govresearchgate.netrsc.org Concurrently, it induced a decrease in the expression of miR-214-3p. nih.govresearchgate.netrsc.org

These changes in miRNA levels directly correlate with the modulation of their downstream mRNA targets, which are key proteins in the apoptotic cascade. nih.gov

Upregulation of miR-16-5p contributes to the decreased expression of the anti-apoptotic genes BCL2 (B-cell lymphoma 2) and BIRC5 (Baculoviral IAP Repeat Containing 5, also known as survivin). nih.govresearchgate.net

Upregulation of miR-193a-3p targets and reduces the expression of the anti-apoptotic gene MCL1 (Myeloid Cell Leukemia 1). nih.govresearchgate.net

Downregulation of miR-214-3p , which normally silences the pro-apoptotic gene BAX (BCL2 Associated X, Apoptosis Regulator), leads to an increase in BAX mRNA levels. nih.govresearchgate.net

Collectively, this miRNA-mediated regulation shifts the cellular balance towards apoptosis by simultaneously suppressing anti-apoptotic proteins and increasing a pro-apoptotic factor. nih.gov This novel mechanism highlights the potential of this compound as a multi-faceted anticancer agent that leverages epigenetic regulation to induce cell death. nih.gov

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophores and Structural Motifs

Research indicates that the quinone skeleton is an indispensable feature for the differentiation-inducing activity of sesquiterpene quinones, including 5-epi-ilimaquinone, in certain cell lines nih.govscispace.com. The presence of an amino group also plays an important role in this activity nih.govscispace.com. Studies comparing ilimaquinone (B159049) and this compound with their hydroquinone (B1673460) and hydroquinone triacetate counterparts suggest that the hydroquinone form may be the active species responsible for DNA damage mdpi.comresearchgate.net.

Influence of Stereochemistry (e.g., C-5 epimerization) on Activity Profiles

The stereochemistry at the C-5 position significantly influences the biological activity of ilimaquinone and its epimer, this compound. While both compounds exhibit cytotoxic and apoptosis-inducing properties, studies have shown moderate discrepancies in their potency ird.frresearchgate.net. For instance, ilimaquinone has been reported to have more potent cytotoxic and apoptotic potential than its C-5 epimer in certain cancer cell lines researchgate.net. Conversely, this compound and its amine-based variants have shown higher activity than ilimaquinone in promoting the production of interleukin-8 (IL-8), a cytokine involved in tumor progression mdpi.comsemanticscholar.org. However, only 5-epi-smenospongine, a related compound with a cis-decalin ring and a primary amine in the benzoquinone ring, significantly increased TNF-α production nih.govnih.govmdpi.com. These findings highlight that even subtle stereochemical differences can lead to distinct pharmacological profiles.

Data Table: Cytotoxic Activity Comparison (Example Data from Literature)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | P-388 | 2.2 | nih.gov |

| This compound | A-549 | 0.9 | nih.gov |

| This compound | HT-29 | 3.4 | nih.gov |

| This compound | B16/F10 | 1.1 | nih.gov |

| Ilimaquinone | PC-3 | 0.81 | mdpi.com |

| Ilimaquinone | MES-SA | 2.44 | researchgate.net |

| This compound | MES-SA | 2.56 | researchgate.net |

| Ilimaquinone | MES-SA/Dx5 | 10.48 | researchgate.net |

| This compound | MES-SA/Dx5 | 12.54 | researchgate.net |

Note: IC₅₀ values can vary depending on the specific assay and cell line used.

Contribution of Quinone Ring System and Substituents

The quinone ring system is fundamental to the activity of this compound and related compounds nih.govscispace.com. This moiety is believed to be involved in redox cycling processes that can lead to DNA damage, particularly in its hydroquinone form mdpi.comresearchgate.net. The nature and position of substituents on the quinone ring also influence activity. For example, studies on related sesquiterpene quinones have shown that the hydroxyl group on the substituted 1,4-benzoquinone (B44022) is substantial for HIF-1 activating potential nih.gov. Modifications to the quinone ring, such as ring formation or exchange with a phenol, can abolish this activity nih.gov. The presence of a primary amine in the benzoquinone ring has also been suggested to be necessary for certain activities, such as promoting TNF-α production nih.govnih.govmdpi.com.

Impact of Decalin Ring Conformation and Side Chains

The decalin ring system, a bicyclic structure, is another key part of the molecule. Sesquiterpene quinones like ilimaquinone and this compound possess a drimane (B1240787) rearranged cis- or trans-decalin ring mdpi.com. The stereochemistry of the decalin ring fusion (cis vs. trans) can impact biological activity. For instance, the trans-decalin ring has been shown to contribute to enhancing the promotion of IL-8 production in related compounds nih.gov. The conformation of the decalin ring can also play a role in how the molecule interacts with biological targets libretexts.org.

Advanced Research Methodologies and Analytical Characterization

Spectroscopic Techniques for Structural Elucidation and Confirmation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used for the structural elucidation and confirmation of 5-epi-Ilimaquinone. Analysis of both 1H and 13C NMR data provides detailed information about the compound's carbon-hydrogen framework and functional groups. For this compound, 13C NMR data has been reported, showing characteristic chemical shifts for its 21 carbon atoms, including signals for quinone carbonyls, olefinic carbons, and various aliphatic and methyl carbons. tandfonline.compublish.csiro.autandfonline.com For instance, 13C NMR data for this compound in CDCl3 includes signals at δ 182.3 (C-20), 182 (C-17), 161.8 (C-18), 153.2 (C-21), 144.0 (C-4), 120.9 (C-3), 117.6 (C-16), and 101.9 (C-19). publish.csiro.au 1H NMR data in CDCl3 also provides characteristic proton signals, such as those for the hydroxyl group, olefinic proton, exomethylene protons, and various methyl and methylene (B1212753) protons. publish.csiro.au

Mass Spectrometry (MS), particularly Negative Electrospray Ionization Mass Spectrometry (ESI-MS), is employed to determine the molecular weight of this compound. Negative ESI-MS analysis of this compound has shown a molecular ion peak at m/z 357 [M-H]⁻. tandfonline.comtandfonline.com High-Resolution FAB-MS has also been used, providing a quasimolecular ion at m/z 381.2035 [M+Na]+, which aligns with the calculated mass for the molecular formula C22H30O4Na. publish.csiro.au Infrared (IR) spectroscopy is another technique used to identify key functional groups, with reported νmax values (cm-1) including around 2929 and 1641. publish.csiro.au

Table 1: Spectroscopic Data for this compound

| Technique | Data Type | Observed Values | Reference |

| 13C NMR (CDCl3) | Chemical Shifts (δ) | 22.5, 24.9, 32.0, 153.5, 39.5, 37.9, 27.8, 39.6, 44.9, 48.5, 105.8, 33.2, 18.3, 18.6, 32.7, 117.7, 182.2, 161.7, 102.0, 182.5, 153.5, 56.9 tandfonline.com; 182.3, 182, 161.8, 153.2, 144.0, 120.9, 117.6, 101.9, 56.8, 47.9, 43.0, 38.5, 37.8, 36.0, 32.3, 27.9, 27.0, 20.1, 19.8, 18.1, 17.6, 17.3 publish.csiro.au | tandfonline.compublish.csiro.autandfonline.com |

| 1H NMR (CDCl3) | Chemical Shifts (δ) | 7.45 (s, OH), 5.88 (s, 1H), 4.69 (br s, 1H), 4.66 (br s, 1H), 3.87 (s, 3H), 2.59 (d, 1H, J=13.7 Hz), 2.49 (d, 1H, J=13.7 Hz), 2.43 (m, 1H), 2.16-2.08 (m, 2H), 2.0 (m, 1H), 1.91-1.63 (m, 3H), 1.48 (m, 1H), 1.23-1.17 (m, 3H), 1.1 (dd, 1H, J=13.9, 3.2 Hz), 1.05 (s, 3H), 0.92 (d, 3H, J=6.2 Hz), 0.87 (s, 3H) publish.csiro.au | publish.csiro.au |

| Negative ESI-MS | Molecular Ion [M-H]⁻ | m/z 357 tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |

| HR-FAB-MS | Quasimolecular Ion [M+Na]+ | m/z 381.2035 publish.csiro.au | publish.csiro.au |

| IR (film) | Characteristic Peaks (νmax, cm-1) | 2929, 1641 publish.csiro.au | publish.csiro.au |

Chromatographic Techniques for Isolation, Purification, and Quantitative Analysis (e.g., HPLC, Flash Chromatography, TLC, ODS chromatography)

Chromatographic techniques are indispensable for the isolation, purification, and analysis of this compound from complex natural extracts. Flash chromatography on silica (B1680970) gel is commonly used for initial fractionation of crude extracts. mdpi.commdpi.comird.frresearchgate.net Gradient elution with solvent mixtures like hexane-ethyl acetate (B1210297) is employed to separate compounds based on their polarity. tandfonline.com Silver nitrate-impregnated silica gel flash chromatography has been shown to be effective in separating this compound from ilimaquinone (B159049), which are difficult to resolve on classic silica gel. ird.frresearchgate.net

Preparative High-Performance Liquid Chromatography (HPLC) with an ODS (Octadecylsilyl) column is frequently utilized for the final purification of this compound. tandfonline.commdpi.comsemanticscholar.orgresearchgate.net For example, purification has been achieved using an ODS column with an 80% MeOH/H2O (0.1% TFA) solvent system. tandfonline.comtandfonline.com RP-HPLC using a C18 column and acetonitrile/water gradients is also employed, allowing for the separation and purification of this compound with reported retention times and purities. semanticscholar.org Thin-Layer Chromatography (TLC) on silica gel plates is used for monitoring fractions during isolation and for quick analysis of compound purity, with reported Rf values using different solvent systems. publish.csiro.aumdpi.com

Cell-Based Assays for Mechanistic Investigations (e.g., Flow Cytometry, Western Blotting, DNA Fragmentation Assays, Reporter Assays, Neutral Red Assay)

Cell-based assays are extensively used to investigate the biological activities and underlying mechanisms of this compound. The Neutral Red Assay is a common method for assessing cell viability and cytotoxicity by measuring the uptake of neutral red dye into viable cells. mdpi.comresearchgate.netresearchgate.netassaygenie.com This assay has been used to determine the effect of this compound on the viability of human melanoma cells. mdpi.comresearchgate.netresearchgate.net

Flow cytometry is employed to analyze cell cycle distribution and apoptosis induction. While ilimaquinone has been shown to induce G0/G1 cell cycle arrest in HepG2 cells analyzed by flow cytometry, specific flow cytometry data for this compound's effect on cell cycle is often presented alongside ilimaquinone. tandfonline.comtandfonline.comresearchgate.net Flow cytometry can also be used to assess other cellular parameters, such as reactive oxygen species generation. researchgate.netnih.gov

Western blotting is a key technique for analyzing the expression and phosphorylation status of proteins involved in cellular pathways, including apoptosis and the DNA damage response. researchgate.netnih.govmdpi.comresearchgate.net Studies on ilimaquinone, a closely related compound, have used Western blotting to examine proteins like caspases, Bcl-2 family proteins, Akt, ERK, and p38 MAPK, providing insights into its apoptotic and autophagic mechanisms. researchgate.netmdpi.com While direct Western blot data solely for this compound is less detailed in the provided snippets, it is often studied in parallel with ilimaquinone, and its effects on DNA damage response proteins like pChk1 and p53 have been explored using this technique. nih.govresearchgate.net

DNA fragmentation assays, such as internucleosomal DNA fragmentation analysis and TUNEL assays, are used to detect apoptotic cell death, which is characterized by the cleavage of DNA into fragments. mdpi.comresearchgate.netnih.govmdpi.comresearchgate.net this compound has been shown to induce significant accumulation of DNA histone fragments in melanoma cells, indicating a pro-apoptotic effect. mdpi.comresearchgate.netresearchgate.net

Reporter assays, such as luciferase reporter assays, are used to study the transcriptional activity of specific signaling pathways. Ilimaquinone has been shown to activate p53-dependent luciferase reporter activity, suggesting an effect on p53 responsive transcription. researchgate.net While direct reporter assay data for this compound is not explicitly detailed, its effect on p53 levels has been examined by Western blotting. nih.govresearchgate.net

Molecular Biology Techniques (e.g., Gene Expression Analysis by RT-PCR, siRNA/shRNA knockdown)

Molecular biology techniques are applied to investigate the effects of this compound on gene expression and the role of specific genes in its biological activities. Gene expression analysis, often performed using techniques like RT-PCR, allows for the quantification of mRNA levels of target genes. Studies on this compound have examined the expression levels of genes involved in the apoptotic process, such as BAX, BCL2, BIRC5, and MCL-1, and their upstream regulatory miRNAs. mdpi.comresearchgate.netresearchgate.net

Techniques like siRNA or shRNA knockdown are used to reduce the expression of specific genes to study their functional involvement. While not explicitly detailed for this compound in the provided text, studies on ilimaquinone have utilized p53 shRNA knockdown to investigate the role of p53 in its cytotoxicity. mdpi.com This approach can help confirm whether a particular gene is essential for mediating the effects of this compound.

Computational Chemistry and Molecular Modeling (e.g., Molecular Docking)

Computational chemistry and molecular modeling techniques, such as molecular docking, can be used to predict the binding interactions between this compound and potential target proteins. Molecular docking studies can provide insights into the possible mechanisms of action at a molecular level. While the provided search results mention molecular docking in the context of ilimaquinone and its effects on colon cancer cells, specific molecular docking data for this compound is not detailed. nih.gov

Bioassay Models for Mechanistic Screening (e.g., Starfish Oocytes)

Bioassay models serve as valuable tools for screening the biological activity of natural products and investigating their mechanisms. The starfish oocyte maturation assay is a model used to screen for compounds that inhibit cell cycle progression. tandfonline.comtandfonline.comnih.govresearchgate.net This assay measures the inhibition of germinal vesicle breakdown (GVBD), an indicator of oocyte maturation and cell cycle reinitiation. tandfonline.comtandfonline.com this compound, along with ilimaquinone, has shown inhibitory effects on the maturation of starfish oocytes. tandfonline.comtandfonline.comnih.govresearchgate.net This bioassay is considered inexpensive, easy, sensitive, and accurate for screening bioactive agents that may act on hormonal signal transduction or cell cycle regulation. tandfonline.comtandfonline.com

Table 2: Summary of Cell-Based Assays and Bioassay Models Used in this compound Research

| Assay/Model | Purpose | Key Findings (where available for this compound) | Reference |

| Neutral Red Assay | Assess cell viability and cytotoxicity | Reduced viability of human melanoma cells (501Mel) in a concentration- and time-dependent manner. mdpi.comresearchgate.netresearchgate.net | mdpi.comresearchgate.netresearchgate.netassaygenie.com |

| Flow Cytometry | Analyze cell cycle distribution and apoptosis | Used for cell cycle analysis (often for ilimaquinone, studied in parallel). tandfonline.comtandfonline.comresearchgate.net Can assess ROS generation. researchgate.netnih.gov | tandfonline.comtandfonline.comresearchgate.netresearchgate.netnih.govmdpi.comresearchgate.netnih.govresearchgate.net |

| Western Blotting | Analyze protein expression and phosphorylation | Explored effects on DNA damage response proteins like pChk1 and p53 (often in parallel with ilimaquinone). nih.govresearchgate.net | researchgate.netnih.govmdpi.comresearchgate.net |

| DNA Fragmentation Assay | Detect apoptotic cell death | Induced significant accumulation of DNA histone fragments in melanoma cells. mdpi.comresearchgate.netresearchgate.net | mdpi.comresearchgate.netnih.govmdpi.comresearchgate.net |

| Reporter Assays | Study transcriptional activity of signaling pathways | Ilimaquinone activated p53-dependent luciferase reporter activity (relevant for related studies). researchgate.net | researchgate.netnih.govacs.org |

| Starfish Oocyte Assay | Screen for inhibitors of oocyte maturation and cell cycle progression | Showed inhibitory effects on the maturation of starfish oocytes. tandfonline.comtandfonline.comnih.govresearchgate.net | tandfonline.compublish.csiro.autandfonline.comnih.govresearchgate.netontosight.ai |

Future Research Directions and Research Significance

Elucidation of Novel Molecular Targets and Pathways

Future investigations into 5-epi-ilimaquinone will likely focus on identifying and characterizing its full range of molecular targets and the signaling pathways it modulates. While studies have shown its ability to induce apoptosis in cancer cells through the modulation of BAX, BCL-2, BIRC-5, and MCL1 gene expression, the upstream regulators and direct protein interactions remain to be fully elucidated. researchgate.netnih.govmdpi.com Research has indicated that this compound can influence the DNA damage response (DDR), although its effects can be cell-type dependent. mdpi.com For instance, in combination with doxorubicin, it was found to increase the protein level of pChk1 in BxPC3 pancreatic cancer cells. mdpi.com However, in other contexts, it showed no major effects on the phosphorylation of DDR-related proteins in mono-treatment. mdpi.com The hypothesis that the quinone moiety of this compound requires in-situ redox cycling to exert its DNA-damaging effects has been proposed and warrants further investigation. mdpi.com

The compound's ability to induce a G1 phase cell cycle arrest is another area ripe for exploration. researchgate.netnih.govmdpi.com Studies have shown a significant reduction in the phosphorylation of Histone H3 at pSer10 and an increase in Cdk2-pTyr15 levels, suggesting a complex interplay with cell cycle machinery. mdpi.com Unraveling the precise kinases and phosphatases that are directly targeted by this compound will be crucial. Furthermore, its structural relative, ilimaquinone (B159049), is known to disrupt the Golgi apparatus, and it would be valuable to determine if this compound shares this mechanism and to identify the specific molecular components involved. ird.frmdpi.com

Investigation of Synergistic Effects with Established Agents in Preclinical Models

A significant avenue for future research is the evaluation of this compound's synergistic potential when combined with established chemotherapeutic agents. Preliminary studies have already explored its effects in co-treatment with drugs like cisplatin (B142131) and doxorubicin, showing that it can influence DDR-related factors. mdpi.com Further preclinical studies are needed to systematically assess its ability to enhance the efficacy of conventional anticancer drugs, potentially allowing for lower, less toxic doses. rptu.de Investigating these combinations in a variety of cancer cell lines and, subsequently, in animal models will be essential to determine the therapeutic window and potential clinical applications. mdpi.com The observation that ilimaquinone and its epimer can have more potent apoptotic effects on multidrug-resistant cell lines suggests that this compound could be particularly valuable in overcoming drug resistance, a major challenge in cancer therapy. ird.fr

Development of Advanced Synthetic Methodologies for Analogs

The development of advanced and flexible synthetic methodologies is critical for producing this compound and its analogs in sufficient quantities for extensive biological evaluation. mdpi.comresearchgate.netmdpi.com While total syntheses of related compounds have been achieved, creating more efficient and scalable routes will facilitate the generation of a diverse library of analogs. mdpi.commdpi.com A "ring-distortion" strategy has already been applied to ilimaquinone and this compound to create a chemically diverse library of molecules, some of which have shown activity as quorum sensing modulators. researchgate.net This highlights the potential of synthetic chemistry to not only provide access to the natural product but also to generate novel structures with unique biological profiles. researchgate.net Future synthetic efforts could focus on modifying the sesquiterpene core or the quinone moiety to improve potency, selectivity, and pharmacokinetic properties. acs.org

Exploration of Specific Epigenetic Modulations

Recent findings have opened the door to investigating the epigenetic effects of this compound. Studies have demonstrated its ability to modulate the expression of microRNAs (miRNAs) that regulate key apoptotic genes. nih.govmdpi.comnih.gov Specifically, it has been shown to cause a significant reduction in miR-214-3p (which targets BAX) and an upregulation of miR-16-5p (targeting BCL2 and BIRC5) and miR-193a-3p (targeting MCL-1) in melanoma cells. researchgate.netnih.govmdpi.comresearchgate.net This epigenetic regulatory role is a compelling area for future research. It will be important to conduct genome-wide miRNA and mRNA expression profiling to obtain a comprehensive understanding of the epigenetic landscape altered by this compound. Furthermore, investigating its effects on other epigenetic mechanisms, such as DNA methylation and histone modifications, could reveal novel layers of its biological activity. e-century.us

Expanding the Scope of Mechanistic Preclinical Models

To fully understand the therapeutic potential of this compound, it is necessary to expand the range of preclinical models used for its evaluation. While initial studies have utilized various cancer cell lines, future research should incorporate more complex and physiologically relevant models. mdpi.comsemanticscholar.org This includes the use of three-dimensional (3D) organoid cultures derived from patient tumors, which can better mimic the tumor microenvironment and predict patient response. Additionally, in vivo studies using xenograft and patient-derived xenograft (PDX) mouse models are crucial to assess the compound's efficacy, pharmacokinetics, and potential toxicity in a whole-organism context. rptu.de Exploring its effects in models of different cancer types beyond melanoma and pancreatic cancer will also be important to define its spectrum of activity. mdpi.commdpi.com

Potential for Chemical Biology Probes

The unique structure and biological activity of this compound make it an excellent candidate for development into a chemical biology probe. researchgate.net By attaching fluorescent tags or affinity labels to the molecule, researchers can create tools to visualize its subcellular localization, identify its direct binding partners, and dissect its mechanism of action in living cells. researchgate.net For example, a hemisynthetic phishing probe has been prepared from ilimaquinone to identify related natural products in crude extracts. researchgate.net Similar strategies with this compound could accelerate the discovery of its molecular targets. These probes would be invaluable for validating target engagement and for understanding the complex cellular processes it perturbs, such as the DNA damage response and apoptosis. researchgate.netnih.govmdpi.com

常见问题

Q. What factors influence the diastereomeric ratio of this compound and ilimaquinone in Dactylospongia metachromia?

- Methodological Answer : Environmental variables such as collection depth (e.g., 10–30 m at Rangiroa Atoll) and geographic location (e.g., Gambier vs. Société archipelagos) correlate with ratio variations. Use hierarchical sampling (e.g., 10+ sites across 4,100 km) and multivariate statistics to identify spatial patterns .

Q. How can acidic isomerization experiments be optimized to study this compound derivatives?

- Methodological Answer : React this compound in methanol/glacial acetic acid/HCl (85:10:5) at room temperature for 15 minutes. Monitor products via TLC and HPLC-MS. Isolate compounds using silica gel chromatography and characterize via HR-ESI-MS and -NMR. Reported yields for derivatives like neomamanuthaquinone reach 32–53% .

Advanced Research Questions

Q. What biosynthetic hypotheses explain the stochastic distribution of this compound and ilimaquinone in D. metachromia?

- Methodological Answer : Propose two pathways: (i) competing terpene cyclases with variable expression or (ii) a single cyclase with low stereochemical control at C-5. Validate via genomic analysis (ITS sequencing) to confirm species homogeneity and heterologous expression of cyclases in model organisms . Challenges include isolating functional enzymes and tracing intermediates in sponges .

Q. How can contradictory diastereomeric ratio data from different studies be reconciled?

- Methodological Answer : Conduct meta-analyses of published ratios (e.g., 96:4 in Okinawa vs. 1:1 in Australia) with attention to extraction protocols. Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl) and report integration thresholds. Cross-validate with LC-MS quantification to resolve discrepancies from co-eluting impurities .

Q. What environmental or genetic factors drive intraspecific variation in this compound chemical profiles?

- Methodological Answer : Perform ITS1/2 sequencing to assess genetic diversity across populations (e.g., Hereheretue vs. Makemo). Couple with metabolomic profiling (UPLC-QTOF-MS) and environmental data (depth, temperature). Use PCA to correlate genetic clusters with this compound abundance .

Q. Why does this compound exhibit reduced cytotoxicity compared to ilimaquinone in multidrug-resistant cell lines?

- Methodological Answer : Compare uptake kinetics using radiolabeled analogs (e.g., -ilimaquinone) in MES-SA/Dx5 cells. Assess P-glycoprotein binding via ATPase assays and molecular docking studies. Apoptosis pathways can be dissected using caspase inhibitors (e.g., Z-VAD-FMK) and transcriptomics .

Q. How can genetic tools clarify the origin of this compound in sponges versus symbionts?

- Methodological Answer : Isolate sponge cells (e.g., choanocytes) and symbionts via density gradient centrifugation. Perform qPCR on terpene cyclase genes and LC-MS on subcellular fractions. Reference prior studies on Lamellodysidea herbacea where symbionts produce chlorinated metabolites, but sesquiterpenes are sponge-derived .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。